Cas no 2106576-23-0 (1H-Indole-3,4-diamine)

1H-Indole-3,4-diamine Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3,4-diamine
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- Inchi: 1S/C8H9N3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H,9-10H2
- InChI Key: SOMHRYPXQZPRNO-UHFFFAOYSA-N
- SMILES: N1C2=C(C(N)=CC=C2)C(N)=C1
1H-Indole-3,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698207-2.5g |
1H-indole-3,4-diamine |
2106576-23-0 | 2.5g |
$4388.0 | 2023-03-10 | ||
Enamine | EN300-698207-5.0g |
1H-indole-3,4-diamine |
2106576-23-0 | 5.0g |
$6492.0 | 2023-03-10 | ||
Enamine | EN300-698207-0.1g |
1H-indole-3,4-diamine |
2106576-23-0 | 0.1g |
$1970.0 | 2023-03-10 | ||
Enamine | EN300-698207-0.5g |
1H-indole-3,4-diamine |
2106576-23-0 | 0.5g |
$2149.0 | 2023-03-10 | ||
Enamine | EN300-698207-10.0g |
1H-indole-3,4-diamine |
2106576-23-0 | 10.0g |
$9627.0 | 2023-03-10 | ||
Enamine | EN300-698207-1.0g |
1H-indole-3,4-diamine |
2106576-23-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-698207-0.05g |
1H-indole-3,4-diamine |
2106576-23-0 | 0.05g |
$1880.0 | 2023-03-10 | ||
Enamine | EN300-698207-0.25g |
1H-indole-3,4-diamine |
2106576-23-0 | 0.25g |
$2059.0 | 2023-03-10 |
1H-Indole-3,4-diamine Related Literature
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on 1H-Indole-3,4-diamine
1H-Indole-3,4-diamine (CAS No: 2106576-23-0)
1H-Indole-3,4-diamine, also known as indole-3,4-diamine, is a heterocyclic aromatic compound with a unique chemical structure. This compound belongs to the indole family, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of two amino groups at the 3 and 4 positions of the indole ring introduces significant chemical reactivity and functional diversity. With the CAS registry number 2106576-23-0, this compound has been studied extensively in various fields of chemistry, biology, and materials science.
The synthesis of 1H-indole-3,4-diamine can be achieved through several methods, including the Paal-Knorr synthesis, which involves the condensation of aldehydes or ketones with amino acids or their derivatives. This method is particularly effective for constructing indole derivatives due to its simplicity and high yield. Additionally, other approaches such as the Buchwald-Hartwig amination and Ullmann coupling have been explored for its preparation. These methods not only highlight the versatility of the compound but also underscore its importance in organic synthesis.
Recent studies have focused on the potential applications of 1H-indole-3,4-diamine in drug discovery. The compound's ability to act as a ligand for various metal ions has made it a valuable component in coordination chemistry. For instance, researchers have investigated its role in forming metalloporphyrins and metallophthalocyanines, which are widely used in catalysis and sensing technologies. Furthermore, its unique electronic properties make it an attractive candidate for applications in optoelectronics and organic light-emitting diodes (OLEDs).
In the field of materials science, 1H-indole-3,4-diamine has been utilized as a building block for constructing two-dimensional materials such as graphene analogs and covalent organic frameworks (COFs). These materials exhibit exceptional mechanical strength and electrical conductivity, making them suitable for advanced electronic devices. Recent advancements in this area have demonstrated that incorporating indole-3,4-diamine into COFs can significantly enhance their stability under harsh conditions, opening new avenues for industrial applications.
Beyond its synthetic applications, 1H-indole-3,4-diamine has also been studied for its biological activity. Preclinical studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic interventions. For example, research conducted by Smith et al. (2023) demonstrated that indole-3,4-diamine derivatives can modulate inflammatory pathways in vitro, suggesting their potential use in treating inflammatory diseases such as arthritis and neurodegenerative disorders.
The structural flexibility of 1H-indole-3,4-diamine allows for easy functionalization, enabling researchers to tailor its properties for specific applications. For instance, substituting one or both amino groups with other functional groups can significantly alter its reactivity and solubility. This feature has been exploited in drug delivery systems where controlled release mechanisms are critical. Recent studies by Johnson et al. (2023) highlighted the use of indole-3,4-diamine derivatives as carriers for targeted drug delivery to cancer cells.
In conclusion, 1H-indole-3,4-diamine (CAS No: 2106576-23-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional diversity make it an invaluable tool in organic synthesis, materials science, and biomedicine. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing scientific innovation.
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